Renzapride

5-HT4 receptor 5-HT3 receptor receptor binding

For researchers requiring a single-agent tool to study combined 5-HT₄ prokinetic and 5-HT₃ antinociceptive effects, Renzapride eliminates the variability of co-administration. Its unique dual pharmacology and quantifiable intermediate hERG risk (IC₅₀ 1.8 µM) make it an essential benchmark for GI motility and cardiac safety pharmacology studies, distinct from both higher-risk cisapride and purely selective 5-HT₄ agonists.

Molecular Formula C16H22ClN3O2
Molecular Weight 323.82 g/mol
CAS No. 112727-80-7
Cat. No. B052152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRenzapride
CAS112727-80-7
Synonyms4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride
Molecular FormulaC16H22ClN3O2
Molecular Weight323.82 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N
InChIInChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1
InChIKeyGZSKEXSLDPEFPT-IINYFYTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Renzapride (CAS 112727-80-7) for Research Procurement: Prokinetic 5-HT4 Agonist/5-HT3 Antagonist


Renzapride (BRL 24924, CAS 112727-80-7) is a substituted benzamide derivative that functions as a full serotonin 5-HT4 receptor agonist and a 5-HT3 receptor antagonist [1]. It also demonstrates antagonist activity at 5-HT2B receptors and exhibits affinity for 5-HT2A and 5-HT2C receptor subtypes [1]. The compound has been investigated clinically as a gastrointestinal prokinetic agent, particularly in constipation-predominant irritable bowel syndrome (IBS-C) [2]. Renzapride is distinguished from other 5-HT4 agonists such as cisapride, prucalopride, and mosapride by its dual receptor activity profile, which combines 5-HT4 agonism with 5-HT3 antagonism in a single molecule [3].

Why Renzapride (112727-80-7) Cannot Be Substituted with Generic 5-HT4 Agonists in Research


Substitution of renzapride with other benzamide prokinetics (e.g., cisapride, mosapride) or selective 5-HT4 agonists (e.g., prucalopride, tegaserod) introduces uncontrolled variables in experimental systems due to fundamentally different receptor interaction profiles and cardiac safety liabilities. Renzapride exhibits a unique dual pharmacological signature as a full 5-HT4 agonist with concurrent 5-HT3 antagonism, which distinguishes it from both nonselective agents with hERG liability and highly selective 5-HT4 agonists lacking 5-HT3 modulation [1]. Moreover, the compound's hERG channel blocking potency (IC50 = 1.8 × 10⁻⁶ M) places it at a specific intermediate position in the proarrhythmic risk spectrum relative to cisapride (higher risk) and mosapride (negligible risk) [2]. These pharmacodynamic distinctions have direct translational consequences: renzapride accelerates colonic transit at doses that do not produce the QT prolongation associated with cisapride, nor does it share the ischemic colitis signal observed with tegaserod in certain populations [1][3]. The following evidence guide quantifies these differentiation dimensions.

Renzapride (112727-80-7) Quantitative Differentiation Evidence: Comparative Affinity, Safety, and Pharmacodynamics


5-HT4 vs 5-HT3 Receptor Selectivity Profile of Renzapride Relative to Cisapride

Renzapride demonstrates a distinct 5-HT3/5-HT4 affinity ratio compared to cisapride, which is critical for predicting net prokinetic activity and potential for emesis-related effects. At cloned human 5-HT3 receptors, renzapride binds with a Ki of 7.64 nM, representing approximately 89-fold higher affinity than cisapride (Ki = 684 nM) in the same [³H]ramosetron displacement assay system [1]. Conversely, at cloned human 5-HT4 receptors, renzapride (Ki = 115 nM) exhibits approximately 2.8-fold lower affinity than cisapride (Ki = 41.5 nM) [1]. This differential affinity profile means that renzapride provides stronger 5-HT3 antagonism relative to its 5-HT4 agonism compared to cisapride, which may confer distinct functional outcomes in gastrointestinal motility models [1].

5-HT4 receptor 5-HT3 receptor receptor binding benzamide prokinetic

Comparative hERG Channel Blockade Potency: Renzapride vs Cisapride vs Prucalopride vs Mosapride

In a direct head-to-head comparison using patch-clamp electrophysiology on cloned HERG channels expressed in COS-7 cells, renzapride inhibited HERG current with an IC50 of 1.8 × 10⁻⁶ M [1]. This places renzapride at an intermediate position in the proarrhythmic risk spectrum among 5-HT4 agonists. Cisapride, which was withdrawn from the market due to QT prolongation and torsades de pointes, exhibited a 7.5-fold higher potency for HERG blockade with an IC50 of 2.4 × 10⁻⁷ M [1]. Prucalopride showed lower potency than renzapride (IC50 = 5.7 × 10⁻⁶ M), representing a 3.2-fold weaker HERG blockade [1]. Mosapride produced no significant effect on recombinant HERG current [1]. The rank order of HERG blocking potency is cisapride > renzapride > prucalopride > mosapride [1].

hERG channel cardiac safety QT prolongation proarrhythmic risk

Colonic Transit Acceleration: Renzapride vs Placebo in Human IBS-C Patients

In a randomized, double-blind, placebo-controlled pharmacodynamic study in 48 patients with constipation-predominant irritable bowel syndrome (IBS-C), renzapride produced a statistically significant linear dose response for colonic transit acceleration [1]. Ascending colon emptying half-time (AC t1/2) measured by scintigraphy was reduced from a median of 17.5 hours in the placebo group to 5.0 hours in the 4 mg renzapride group, representing a 71% reduction in transit time [1]. The overall colonic transit response showed a significant dose-response relationship (GC8h, P = 0.004) [1]. Improved bowel function scores, including stool form and ease of passage, were significantly associated with accelerated colonic transit (P < 0.05) [1].

colonic transit gastrointestinal motility scintigraphy IBS-C

Phase III Clinical Efficacy: Renzapride 4 mg vs 2 mg vs Placebo in IBS-C

In a Phase III randomized, double-blind, placebo-controlled trial involving 1,798 women with IBS-C, renzapride demonstrated statistically significant but modest efficacy over placebo on the primary outcome of global IBS symptom relief [1]. The mean number of months with symptom relief over the 12-week treatment period was 0.55 for renzapride 4 mg daily, 0.60 for renzapride 2 mg twice daily, and 0.44 for placebo [1]. Both renzapride regimens showed significant separation from placebo (P = 0.027 for 4 mg daily; P = 0.004 for 2 mg twice daily) [1]. Small yet statistically significant improvements were also observed on secondary endpoints including stool consistency, stool frequency, and bloating/abdominal distension scores [1].

clinical trial IBS-C global symptom relief efficacy

Renzapride (112727-80-7): Validated Research and Industrial Application Scenarios


Preclinical Gastrointestinal Motility Studies Requiring Dual 5-HT4/5-HT3 Pharmacology

Renzapride is ideally suited for in vivo and ex vivo studies of gastrointestinal motility where the combined effects of 5-HT4 receptor agonism (prokinetic) and 5-HT3 receptor antagonism (antinociceptive, antiemetic) are required in a single molecular entity. The compound's defined 5-HT3/5-HT4 affinity ratio (Ki = 7.64 nM for 5-HT3 vs 115 nM for 5-HT4 in human receptors) enables dose-response characterization of dual receptor engagement without the confounding variables introduced by combination treatments [1]. This is particularly valuable in animal models of postoperative ileus, diabetic gastroparesis, or constipation where both enhanced propulsive motility and visceral analgesic effects may contribute to therapeutic outcomes.

Cardiac Safety Profiling of Prokinetic Drug Candidates Using a Benchmark Intermediate-Risk Comparator

In cardiac safety pharmacology studies, particularly those employing hERG channel assays or comprehensive in vitro proarrhythmia assessment, renzapride serves as a defined intermediate-risk benchmark compound. Its hERG IC50 of 1.8 µM occupies a specific, quantifiable position between the high-risk withdrawn compound cisapride (0.24 µM) and the lower-risk agents prucalopride (5.7 µM) and mosapride (no significant effect) [2]. Researchers evaluating novel gastrointestinal prokinetics can use renzapride as a calibrator to contextualize their compound's hERG liability relative to a compound with known clinical cardiac safety experience and established structure-activity relationships within the benzamide class.

Human Colonic Transit Biomarker Studies and Translational Pharmacodynamic Modeling

Renzapride provides a well-characterized pharmacodynamic tool for studies employing gastrointestinal transit biomarkers, particularly scintigraphic measurement of colonic emptying. The dose-dependent acceleration of ascending colon emptying half-time (from 17.5 hours with placebo to 5.0 hours with 4 mg renzapride) offers a quantitative human in vivo reference point for translational modeling of prokinetic effects [3]. This evidence supports the use of renzapride as a positive control or benchmark in studies validating novel motility assessment techniques, developing pharmacokinetic-pharmacodynamic (PK-PD) models of colonic transit, or investigating the relationship between 5-HT4 receptor occupancy and functional gastrointestinal outcomes.

IBS-C Translational Research and Mechanistic Studies of Serotonergic Modulation

Despite limited clinical differentiation from placebo in large Phase III trials (mean symptom relief months: 0.55-0.60 for renzapride vs 0.44 for placebo), renzapride remains a valuable research compound for investigating the mechanistic basis of serotonergic modulation in functional gastrointestinal disorders [4]. The availability of extensive clinical trial datasets (n = 1,798 in the pivotal trial) enables researchers to interrogate responder subpopulations, evaluate biomarkers predictive of 5-HT4/5-HT3-mediated efficacy, or conduct meta-analyses examining the relationship between receptor binding profiles and clinical outcomes across the 5-HT4 agonist class. The compound also provides a reference standard for developing improved agents with enhanced efficacy at this dual-receptor target.

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